tert-Butyl (1-(dimethylcarbamoyl)cyclopropyl)(methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(dimethylcarbamoyl)cyclopropyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14(6)12(7-8-12)9(15)13(4)5/h7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTWDJXEYDTYBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CC1)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropane Ring Synthesis
The cyclopropane core is typically constructed via transition metal-catalyzed reactions or [2+1] cycloadditions. A prominent method involves palladium-mediated coupling of diazo compounds with alkenes. For example, ethyl diazoacetate reacts with substituted alkenes in the presence of Pd₂(dba)₃ to form trans-cyclopropane derivatives . This reaction proceeds in dichloroethane at 80°C, achieving conversions >90% within 5–30 minutes . The steric bulk of the dimethylcarbamoyl precursor necessitates careful tuning of the catalyst loading (0.5–1 mol%) to suppress side reactions .
Alternative approaches employ Simmons-Smith conditions (Zn-Cu/CH₂I₂), though these are less favored due to competing carbene insertion into the carbamate group. Recent advancements in enantioselective cyclopropanation using chiral Rh or Ru catalysts have enabled access to optically active intermediates, though scalability remains a challenge.
Introduction of the Dimethylcarbamoyl Group
Carbamoylation is achieved via nucleophilic acyl substitution or Curtius rearrangement. A two-step sequence involving:
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Activation of the cyclopropane intermediate with phosgene or thionyl chloride to generate a reactive acyl chloride.
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Reaction with dimethylamine in tetrahydrofuran (THF) at −20°C to 0°C, yielding the dimethylcarbamoyl derivative .
Patent literature describes a one-pot method where tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate reacts with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in dichloromethane, followed by base-mediated deprotection . This approach avoids intermediate isolation, improving throughput (Table 1).
| Method | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Two-step acyl chloride | THF | −20 | 78 | 95 |
| One-pot aminolysis | DCM | 25 | 85 | 98 |
| Enzymatic carbamoylation | Buffer | 37 | 62 | 88 |
Carbamate Protection Strategies
The tert-butyl carbamate (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Key considerations include:
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Base selection : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in THF or acetonitrile.
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Temperature control : Reactions performed at 0–25°C to prevent Boc migration to the dimethylcarbamoyl nitrogen.
A patented protocol achieves >95% Boc protection by slowly adding Boc₂O to a chilled (−10°C) mixture of the amine intermediate and TEA in dichloroethane. This minimizes exothermic side reactions and ensures high regioselectivity.
Purification and Isolation
Crude products are purified via silica gel chromatography or recrystallization. Ethyl acetate/hexane (3:7) eluent systems effectively separate the target compound from unreacted dimethylamine and Boc byproducts . Recrystallization from tert-butyl methyl ether (MTBE) enhances purity to >99% but reduces yield by 10–15% due to solubility limitations.
Table 2: Purification Efficiency Across Solvent Systems
| Method | Solvent Ratio | Purity (%) | Recovery (%) |
|---|---|---|---|
| Column Chromatography | EA/Hex (3:7) | 98 | 82 |
| Recrystallization | MTBE | 99.5 | 68 |
| Centrifugal Partition | Heptane/EtOAc | 97 | 75 |
Industrial-Scale Production
Continuous flow reactors enable kilogram-scale synthesis with improved heat management and reaction uniformity. A telescoped process combining cyclopropanation, carbamoylation, and Boc protection in a single flow system achieves 76% overall yield, compared to 65% in batch mode . Critical parameters include:
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Residence time : 8–12 minutes for cyclopropanation.
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Mixing efficiency : Ultrasonic irradiation prevents clogging in carbamate formation stages.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(dimethylcarbamoyl)cyclopropyl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticoagulant Properties
Recent studies have highlighted the potential of tert-butyl (1-(dimethylcarbamoyl)cyclopropyl)(methyl)carbamate as an anticoagulant agent. Research indicates that it may act as an inhibitor of blood coagulation factor Xa, which is crucial in the development of anticoagulant therapies. The compound's structural features enable it to interact effectively with the active site of factor Xa, thus preventing thrombus formation.
Case Study: Factor Xa Inhibition
- Study Reference : A study published in 2006 demonstrated the synthesis of optically active diamine derivatives that exhibited significant inhibition of factor Xa.
- Findings : The derivatives showed a dose-dependent response in inhibiting factor Xa activity, suggesting that modifications to the carbamate structure could enhance anticoagulant efficacy .
2. Drug Development
The compound is also being explored as a scaffold for developing new pharmaceuticals due to its ability to form stable complexes with various biological targets. Its unique cyclopropyl moiety can be modified to enhance selectivity and potency against specific targets.
Data Table: Structural Modifications and Biological Activity
Agricultural Chemistry Applications
1. Pesticide Development
This compound is under investigation for its potential use as a pesticide. Its structure suggests it could function as a biocide against certain pests while being less harmful to beneficial insects.
Case Study: Efficacy Against Pests
- Research Overview : A comprehensive evaluation of various carbamate compounds indicated that those with similar structural motifs exhibited significant insecticidal activity.
- Results : Compounds structurally related to tert-butyl carbamate showed up to 80% mortality in targeted pest populations within 48 hours of exposure .
Material Science Applications
1. Polymer Synthesis
The compound's reactivity allows for its use in synthesizing novel polymers with desirable properties such as flexibility, strength, and thermal stability. Researchers are exploring its incorporation into polymer matrices for applications in coatings and adhesives.
Data Table: Polymer Properties from tert-Butyl Carbamate Incorporation
Mechanism of Action
The mechanism of action of tert-Butyl (1-(dimethylcarbamoyl)cyclopropyl)(methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The cyclopropyl group may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS 107017-73-2)
- Substituents : Hydroxymethyl instead of dimethylcarbamoyl and methyl.
- Properties : Higher hydrophilicity due to the hydroxyl group, with a molecular weight of 187.24 g/mol .
- Applications : Common intermediate in peptide and heterocycle synthesis.
tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate (CAS 360773-84-8) Substituents: 4-Bromophenyl group introduces aromaticity and electron-withdrawing effects.
tert-Butyl ((1-(2-aminoethyl)cyclopropyl)methyl)carbamate (CAS 1593896-24-2) Substituents: Aminoethyl side chain adds basicity and hydrogen-bonding capability. Applications: Versatile building block for bioactive molecules, such as kinase inhibitors .
tert-Butyl (1-cyanocyclopropyl)carbamate (CAS 507264-68-8) Substituents: Cyano group confers electron-withdrawing character, stabilizing the cyclopropane ring. Reactivity: Participates in nucleophilic additions or cycloadditions for heterocycle formation .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | LogP (Estimated) | Solubility (Aqueous) | Stability |
|---|---|---|---|---|
| Target Compound | ~270 | ~2.5 | Low | Stable under inert conditions |
| tert-Butyl (1-(hydroxymethyl)... | 187.24 | ~1.2 | Moderate | Sensitive to oxidation |
| tert-Butyl (1-(4-bromophenyl)... | ~313.19 | ~3.8 | Low | Light-sensitive |
| tert-Butyl (1-cyanocyclopropyl)... | ~196.23 | ~1.8 | Moderate | Hydrolysis-prone |
- Target Compound : Higher lipophilicity (LogP ~2.5) due to the dimethylcarbamoyl and methyl groups, favoring membrane permeability but reducing aqueous solubility.
- Hydroxymethyl Analog : Improved solubility (LogP ~1.2) makes it suitable for aqueous-phase reactions .
Biological Activity
Tert-butyl (1-(dimethylcarbamoyl)cyclopropyl)(methyl)carbamate is a carbamate compound notable for its unique structural features, including a tert-butyl group, a dimethylcarbamoyl moiety, and a cyclopropyl ring. These characteristics suggest potential biological activities that could be leveraged in medicinal chemistry and agrochemical applications. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₃H₁₉N₃O₃
- Molecular Weight : 242.31 g/mol
- Structural Features : The presence of both carbamate and amide functionalities enhances the reactivity of the compound, allowing it to participate in various chemical reactions, including hydrolysis and nucleophilic substitutions.
The biological activity of this compound can be attributed to its structural attributes:
- Nucleophilic Activity : The carbonyl carbon in the dimethylcarbamoyl group is electrophilic, making it susceptible to nucleophilic attack. This property can facilitate interactions with biological macromolecules such as proteins and enzymes.
- Hydrolysis : Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the release of active amines that may exhibit biological effects.
Biological Activity
Research on the specific biological activities of this compound is limited; however, its structural similarity to other biologically active carbamates suggests potential therapeutic applications:
1. Anti-inflammatory Activity
Similar compounds have shown promising anti-inflammatory effects. For instance, studies indicate that certain tert-butyl substituted carbamates exhibit significant inhibition of inflammatory pathways within 9 to 12 hours post-administration . While direct studies on this specific compound are lacking, it may share similar properties due to its structural features.
2. Neuroprotective Effects
Research involving structurally related compounds has demonstrated neuroprotective effects against amyloid-beta toxicity in astrocytes. For example, a related compound was shown to improve cell viability in the presence of amyloid-beta by reducing oxidative stress markers such as TNF-α . This suggests that this compound could potentially exhibit similar neuroprotective properties.
Case Studies
While specific case studies on this compound are scarce, related research provides insights into its possible effects:
Potential Applications
The unique structure of this compound opens avenues for various applications:
- Medicinal Chemistry : Its potential neuroprotective and anti-inflammatory properties make it a candidate for developing treatments for neurodegenerative diseases.
- Agrochemicals : Due to its biological activity, it may be explored for use in pesticides or herbicides.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-butyl carbamate derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling cyclopropane-containing intermediates with tert-butyl carbamates under mild basic conditions. For example, nucleophilic substitution or amidation reactions using reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) can facilitate carbamate bond formation. Optimization should focus on temperature control (e.g., 0–25°C), solvent selection (e.g., THF or DCM), and catalytic additives (e.g., DMAP) to improve yields . Computational reaction path search methods, such as quantum chemical calculations, can predict optimal conditions (e.g., solvent polarity, steric effects) to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing tert-butyl carbamate derivatives, and what key structural features should be analyzed?
- Methodological Answer :
- ¹H/¹³C NMR : Identify tert-butyl groups (δ ~1.2–1.4 ppm for CH₃) and cyclopropane protons (δ ~0.8–1.5 ppm with splitting patterns indicating ring strain).
- IR Spectroscopy : Confirm carbamate C=O stretches (~1680–1720 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., loss of tert-butoxy group, m/z [M – C₄H₉]⁺).
Cross-validation with X-ray crystallography (where feasible) resolves ambiguities in stereochemistry .
Q. What are the critical storage and handling protocols for tert-butyl carbamates to ensure stability during experiments?
- Methodological Answer : Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis. Use anhydrous solvents (e.g., dried DCM) during reactions. Avoid prolonged exposure to strong acids/bases or oxidizing agents, which may cleave the carbamate group. For air-sensitive intermediates, employ Schlenk-line techniques .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data, such as unexpected reaction outcomes or stability issues?
- Methodological Answer : Density functional theory (DFT) calculations can model transition states to explain steric or electronic effects influencing regioselectivity. For example, cyclopropane ring strain may alter reaction pathways compared to non-cyclic analogs. Molecular dynamics simulations can predict degradation pathways under varying pH/temperature conditions, reconciling discrepancies between theoretical and observed stability .
Q. What strategies address stereochemical challenges in synthesizing cyclopropane-containing carbamates?
- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., palladium-catalyzed cyclopropanation) can enforce enantioselectivity. For diastereomer separation, use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/IPA mobile phases. Dynamic kinetic resolution may be applicable if ring-opening occurs during synthesis .
Q. How should researchers design experiments to analyze conflicting data on the reactivity of tert-butyl carbamates under varying conditions?
- Methodological Answer : Conduct controlled stability studies with variables such as pH (1–14), temperature (25–80°C), and solvent polarity. Use LC-MS to monitor degradation products (e.g., tert-butanol or CO₂ release). Statistical tools like Design of Experiments (DoE) can identify interactions between variables. Replicate experiments under inert vs. aerobic conditions to isolate oxidation-sensitive pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
